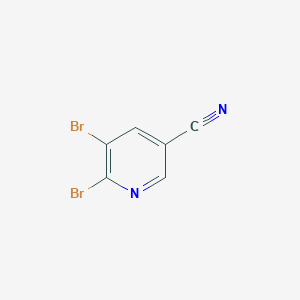![molecular formula C15H14ClN3O2S B2362129 2-(2-chlorophenyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide CAS No. 1797721-21-1](/img/structure/B2362129.png)
2-(2-chlorophenyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as n-acetylarylamines . These are acetamides where one or more amide hydrogens is substituted by an aryl group .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of hydrazonoyl halides with 2- (1- (4- (1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This yields 2- (4- (1- (2- (4- (2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione and 2- (4- (1- (2- (5- (2-Arylhydrazono)-4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)-phenyl)isoindoline-1,3-dione .Molecular Structure Analysis
The molecular structure of this compound is C16H13ClN2O2 . It crystallizes in the monoclinic system with space group C2/c (no. 15). The unit cell parameters are a = 13.7576 (10) Å, b = 11.0534 (5) Å, c = 19.6232 (14) Å, β = 107.776 (8)°, V = 2841.6 (3) Å3, Z = 8 .Chemical Reactions Analysis
The reaction of 2- (4- (1- (2- (4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione with arylidenemalononitrile yields 5-amino-2- (2- (1- (4- (1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinyl)-7-substituted-7H-pyrano [2,3-d]thiazole-6-carbonitrile .Physical And Chemical Properties Analysis
The compound has a melting point of 230–232 °C . The IR (KBr, cm−1) values are 3087 (C–H aromatic), 2963, 2893 (C–H), 1706 (C=O), 1617 (C=C) .Scientific Research Applications
Antibacterial Activity
Research on compounds structurally related to "2-(2-chlorophenyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide" demonstrates potential antibacterial properties. Synthesis and QSAR studies of 4-Oxo-thiazolidines and 2-Oxo-azetidines, including similar structural frameworks, have shown moderate to good activity against gram-positive and gram-negative bacteria such as S. aureus and E. coli. These findings suggest that modifications to the thiazolidine and azetidine rings, as seen in the target compound, could yield new antibacterial agents with significant efficacy (Desai, Shah, Bhavsar, & Saxena, 2008).
Crystal Structure Analysis
Another aspect of scientific research applications for similar compounds involves the detailed study of their crystal structures. For instance, the crystal structure of 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide was analyzed, revealing how molecular interactions, such as C—H⋯O interactions, influence the formation of specific molecular chains. This type of analysis is crucial for understanding the physical properties of such compounds and can inform the design of new materials with desired characteristics (Saravanan et al., 2016).
Enzyme Inhibition
The inhibition of enzymes by compounds with a similar structural backbone to the target compound has been studied, indicating potential pharmaceutical applications. Specifically, derivatives of thiazolidinone and acetidinone, closely related to the chemical structure , have been synthesized and evaluated for their antimicrobial activity against various microorganisms. These compounds’ ability to inhibit microbial growth points to their potential use in developing new antimicrobial drugs (Mistry, Desai, & Intwala, 2009).
Photovoltaic Efficiency Modeling
Further research into benzothiazolinone acetamide analogs, related to the compound of interest, has explored their utility in photovoltaic applications. Studies on their spectroscopic properties, quantum mechanical studies, and ligand-protein interactions suggest these compounds could serve as photosensitizers in dye-sensitized solar cells (DSSCs), showing good light harvesting efficiency and potential for use in photovoltaic cells. This application demonstrates the versatility of compounds within this chemical family, extending beyond biomedical uses to include renewable energy technologies (Mary et al., 2020).
Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, it’s worth noting that thiazole derivatives, which this compound is a part of, have a wide range of medicinal and biological properties, including antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer activities .
Future Directions
Thiazole derivatives and their condensed analogs with exocyclic sulfur atom are versatile objects for chemical modification . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .
properties
IUPAC Name |
2-(2-chlorophenyl)-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S/c16-10-5-2-1-4-9(10)8-12(20)19-15-18-11-6-3-7-17-14(21)13(11)22-15/h1-2,4-5H,3,6-8H2,(H,17,21)(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGARWSWQQXHLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)CC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

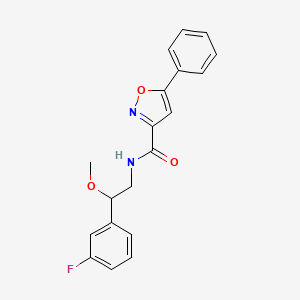

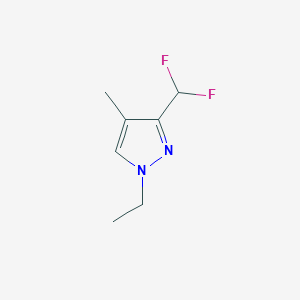

![2-(2-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2362050.png)
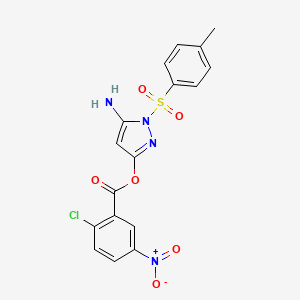
![2-Chloro-3-[(2,4-dimethoxyphenyl)amino]-1,4-dihydronaphthalene-1,4-dione](/img/structure/B2362057.png)
![[1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]methyl pyrrolidine-1-carboxylate](/img/structure/B2362061.png)
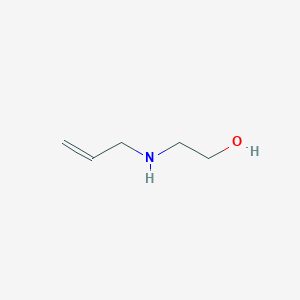
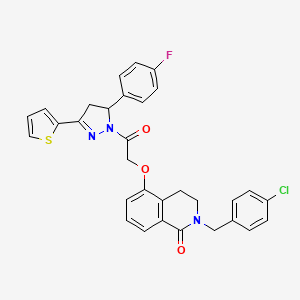
![(E)-3-(4-chloro-3-nitrophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2362065.png)

![4-[4-(4-chlorophenyl)piperazin-1-yl]-5H-pyrimido[5,4-b]indole](/img/structure/B2362068.png)
